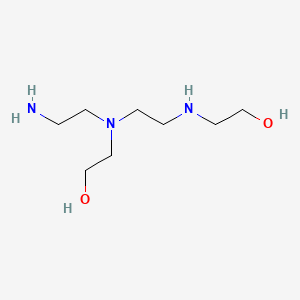
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is a chemical compound with the molecular formula C6H16N2O2. It is an amine and alcohol, which means it contains both amino and hydroxyl functional groups. This compound is also known by several other names, including N-(2-Hydroxyethyl)ethylenediamine and N,N-bis(2-hydroxyethyl)ethylenediamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can also be prepared by distilling the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide and calcium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol involves its ability to neutralize acids in exothermic reactions to form salts and water. This property makes it useful in various chemical processes where acid neutralization is required . The compound’s molecular targets and pathways include interactions with acidic compounds and participation in coordination chemistry with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: This compound has a similar structure but lacks the additional hydroxyethyl group.
N-(2-Hydroxyethyl)ethylenediamine: Another similar compound with slight variations in its structure.
Uniqueness
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
39701-29-6 |
|---|---|
Fórmula molecular |
C8H21N3O2 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-[2-[2-aminoethyl(2-hydroxyethyl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c9-1-4-11(6-8-13)5-2-10-3-7-12/h10,12-13H,1-9H2 |
Clave InChI |
DGZKNRWILMSAAJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCNCCO)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


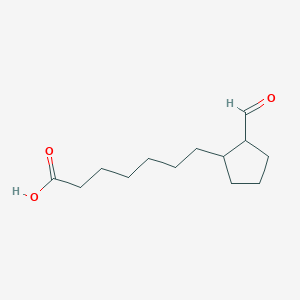
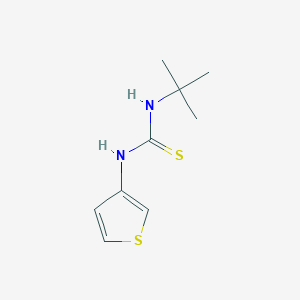

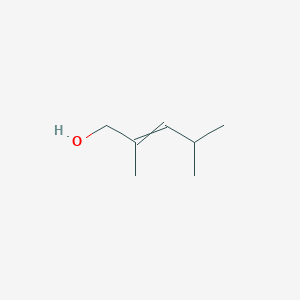

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
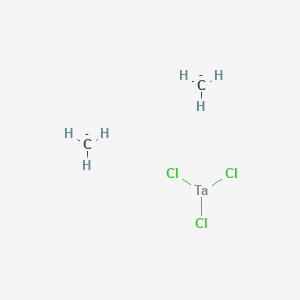
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

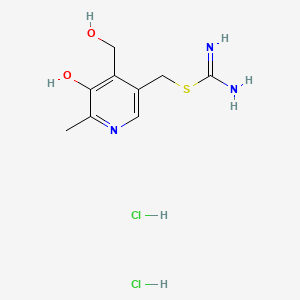
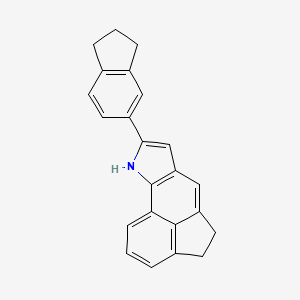
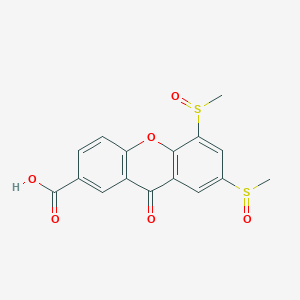
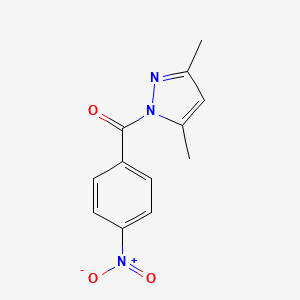
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
